molecular formula C11H21NO2S B15231378 3-(Ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-2-methylpropanoic acid

3-(Ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-2-methylpropanoic acid

Katalognummer: B15231378
Molekulargewicht: 231.36 g/mol
InChI-Schlüssel: ZBUZFOQHDFVPHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-2-methylpropanoic acid is an organic compound that features a tetrahydrothiopyran ring, an ethyl group, and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-2-methylpropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various alkyl or aryl derivatives

Wirkmechanismus

The mechanism of action of 3-(Ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit the growth of microbial cells by interfering with essential enzymes or cellular processes . The exact molecular targets and pathways would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Ethyl(tetrahydro-2H-thiopyran-4-yl)amino)-2-methylpropanoic acid is unique due to its combination of a tetrahydrothiopyran ring, an ethyl group, and a propanoic acid moiety. This unique structure imparts specific chemical and physical properties that can be leveraged in various scientific and industrial applications.

Eigenschaften

Molekularformel

C11H21NO2S

Molekulargewicht

231.36 g/mol

IUPAC-Name

3-[ethyl(thian-4-yl)amino]-2-methylpropanoic acid

InChI

InChI=1S/C11H21NO2S/c1-3-12(8-9(2)11(13)14)10-4-6-15-7-5-10/h9-10H,3-8H2,1-2H3,(H,13,14)

InChI-Schlüssel

ZBUZFOQHDFVPHH-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC(C)C(=O)O)C1CCSCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.